REACTION_CXSMILES
|
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)([CH2:6][CH2:7][CH3:8])[C:3]([OH:5])=[O:4].O1CC[CH2:20][CH2:19]1>[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:2]([CH3:1])([CH2:6][CH2:7][CH3:8])[C:3]([O:5][CH2:19][CH3:20])=[O:4])=[CH:10][CH:11]=1
|
Name
|
2-methyl-2-(4-nitrophenyl)pentanoic acid
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CCC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After aeration, the solid material is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C(C(=O)OCC)(CCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |